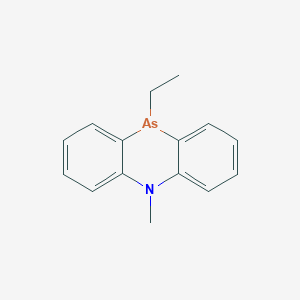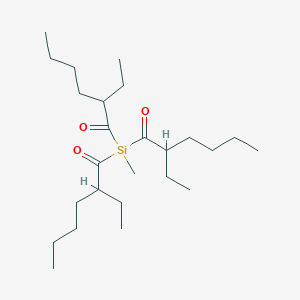
1,1',1''-(Methylsilanetriyl)tris(2-ethylhexan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) is a silicon-based compound characterized by its unique structure, which includes three 2-ethylhexan-1-one groups attached to a central methylsilanetriyl core
准备方法
The synthesis of 1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) typically involves the reaction of methyltrichlorosilane with 2-ethylhexan-1-ol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate silanol groups, which are subsequently converted to the desired product through condensation reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon’s role in biological systems.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of 1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon, allowing the compound to participate in various biochemical processes. The specific pathways involved depend on the context in which the compound is used, such as in drug delivery or as a catalyst in chemical reactions.
相似化合物的比较
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) can be compared with other silicon-based compounds such as:
1,1’,1’'-(Methylsilanetriyl)tris(2-phenyl-1,1,2,2-tetramethyldisilane): This compound has a similar silicon core but different substituents, leading to distinct chemical properties and applications.
1,1’,1’'-(Methylsilanetriyl)tris(oxy)tris(butan-2-amine): Another silicon-based compound with different functional groups, resulting in unique reactivity and uses. The uniqueness of 1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) lies in its specific combination of 2-ethylhexan-1-one groups and a methylsilanetriyl core, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
112405-02-4 |
|---|---|
分子式 |
C25H48O3Si |
分子量 |
424.7 g/mol |
IUPAC 名称 |
1-[bis(2-ethylhexanoyl)-methylsilyl]-2-ethylhexan-1-one |
InChI |
InChI=1S/C25H48O3Si/c1-8-14-17-20(11-4)23(26)29(7,24(27)21(12-5)18-15-9-2)25(28)22(13-6)19-16-10-3/h20-22H,8-19H2,1-7H3 |
InChI 键 |
DVSQVSBMEMNMJL-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)C(=O)[Si](C)(C(=O)C(CC)CCCC)C(=O)C(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)

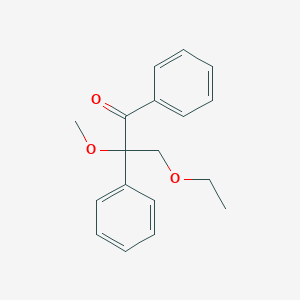
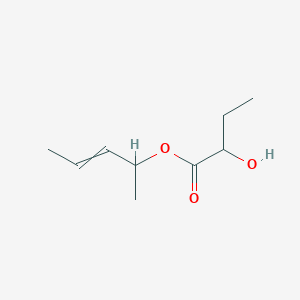
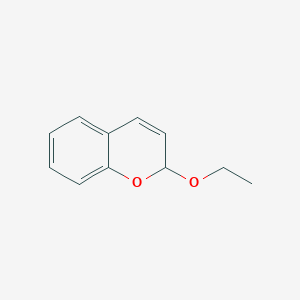



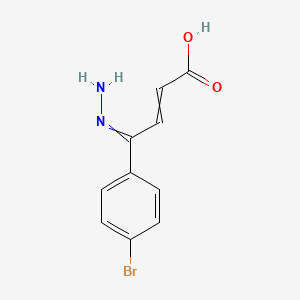
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
